molecular formula C19H26N4O4 B2602160 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2034502-25-3

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2602160
CAS No.: 2034502-25-3
M. Wt: 374.441
InChI Key: GEELASGQHKWMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a piperidine ring, and a pyrazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrrolidinone ring, the piperidine ring, and the pyrazine moiety. Typical synthetic routes might include:

    Formation of the pyrrolidinone ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Formation of the piperidine ring: This might involve the hydrogenation of pyridine derivatives or other cyclization methods.

    Attachment of the pyrazine moiety: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scale-up, ensuring high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific biological activity. Potential mechanisms might include:

    Binding to specific receptors: The compound might interact with certain receptors or enzymes, modulating their activity.

    Inhibition of enzymes: It could act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-4-[3-(pyridin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a pyridine moiety instead of a pyrazine.

    1-(oxan-4-yl)-4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a pyrimidine moiety.

Uniqueness

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the pyrazine moiety, which might confer distinct biological properties compared to similar compounds with different heterocyclic rings.

Biological Activity

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a piperidine moiety, an oxan ring, and a pyrazine derivative, which are known to impart various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.39 g/mol

The structural representation highlights the piperidine and pyrazine functionalities, which are essential for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play significant roles in neurotransmission and metabolic processes respectively .
  • Antimicrobial Activity : The presence of the pyrazine ring has been associated with antimicrobial properties, particularly against resistant strains of bacteria .
  • Binding Affinity : Studies have indicated that compounds with piperidine structures exhibit strong binding interactions with proteins like bovine serum albumin (BSA), enhancing their pharmacological effectiveness .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of similar compounds reveals significant insights into the biological activity of this compound.

Compound NameMIC (μg/mL)Target Organism
Compound A2Staphylococcus aureus
Compound B4Escherichia coli
This compoundTBDTBD

Note: TBD indicates that specific MIC values for this compound need further investigation.

Enzyme Inhibition

The inhibition potency against AChE and urease can be summarized as follows:

Compound NameIC50 (μM)Enzyme Type
Compound C5AChE
Compound D10Urease
This compoundTBDTBD

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of piperidine and evaluating their biological activities. For instance, a series of synthesized piperidine derivatives demonstrated notable antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the piperidine structure could enhance efficacy against various pathogens .

In another study, compounds similar to the target compound exhibited significant enzyme inhibition, indicating that the structural features present in this compound may also confer similar properties .

Properties

IUPAC Name

1-(oxan-4-yl)-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c24-18-10-14(12-23(18)15-3-8-26-9-4-15)19(25)22-7-1-2-16(13-22)27-17-11-20-5-6-21-17/h5-6,11,14-16H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEELASGQHKWMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.